molecular formula C11H9NO2 B3012306 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one CAS No. 108665-59-4

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one

Cat. No.: B3012306
CAS No.: 108665-59-4
M. Wt: 187.198
InChI Key: DEUCIYOXGVBUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by a phenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various cellular targets, leading to their diverse therapeutic potential.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It is noted that the polar nature of the imidazole ring, a similar heterocyclic compound, helps to overcome the solubility problems of poorly soluble drug entities . This suggests that similar compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact their bioavailability.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound may induce a variety of molecular and cellular changes depending on the specific target and cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different oxazole-based structures.

    Substitution: Substitution reactions can introduce various functional groups into the oxazole ring, enhancing its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its phenyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-(5-phenyl-1,3-oxazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCIYOXGVBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.